molecular formula C8H14O2 B6603842 2-methoxy-4-methylcyclohexan-1-one, Mixture of diastereomers CAS No. 61840-84-4

2-methoxy-4-methylcyclohexan-1-one, Mixture of diastereomers

Cat. No. B6603842
CAS RN: 61840-84-4
M. Wt: 142.20 g/mol
InChI Key: UVPDEOOEAZQBIO-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylcyclohexan-1-one, Mixture of diastereomers (2-MMC) is a synthetic compound that is a mixture of two diastereomers, namely R-2-MMC and S-2-MMC. It is a structural analog of the naturally occurring compound cyclohexanone, and is commonly used in organic synthesis and research. 2-MMC is a white, crystalline solid with a melting point of 46-47°C and a boiling point of 147-149°C. It is soluble in water and alcohols, but insoluble in ethers and hydrocarbons.

Mechanism of Action

2-methoxy-4-methylcyclohexan-1-one, Mixture of diastereomers acts as an agonist at the GABAA receptor, an ionotropic receptor that is responsible for mediating the effects of gamma-aminobutyric acid (GABA) in the brain. It binds to the GABA receptor and increases the flow of chloride ions into the cell, resulting in an inhibitory effect on the nervous system.
Biochemical and Physiological Effects
2-methoxy-4-methylcyclohexan-1-one, Mixture of diastereomers has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, two neurotransmitters involved in the regulation of mood and behavior. Additionally, it has been shown to have anxiolytic (anti-anxiety) effects, as well as antidepressant and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

2-methoxy-4-methylcyclohexan-1-one, Mixture of diastereomers has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and has been shown to have a wide range of pharmacological effects. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that 2-methoxy-4-methylcyclohexan-1-one, Mixture of diastereomers is not approved for human use, and should only be used in laboratory experiments.

Future Directions

There are a number of potential future directions for research involving 2-methoxy-4-methylcyclohexan-1-one, Mixture of diastereomers. These include further investigation into its effects on the central nervous system and its potential use as an antidepressant or anticonvulsant. Additionally, research into its metabolism and pharmacokinetics could provide insight into its potential therapeutic uses. Additionally, further research into its effects on the cardiovascular system and its potential use as an anti-inflammatory agent could be beneficial. Finally, research into its potential use as an anesthetic or analgesic could lead to new therapeutic applications.

Synthesis Methods

2-methoxy-4-methylcyclohexan-1-one, Mixture of diastereomers is synthesized by a process known as the Grignard reaction, which involves the reaction of a Grignard reagent (a magnesium halide) with a carbonyl compound (an organic compound containing a carbon-oxygen double bond). The Grignard reagent reacts with the carbonyl compound to form an alcohol, which is then oxidized to form the desired 2-methoxy-4-methylcyclohexan-1-one, Mixture of diastereomers.

Scientific Research Applications

2-methoxy-4-methylcyclohexan-1-one, Mixture of diastereomers has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects. It has been used to study the effects of drugs on the central nervous system, as well as to study the effects of various environmental toxins on the body. Additionally, it has been used in the study of drug metabolism and the development of new drugs.

properties

IUPAC Name

2-methoxy-4-methylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-3-4-7(9)8(5-6)10-2/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPDEOOEAZQBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methylcyclohexan-1-one

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